molecular formula C12H10FNO B6413844 MFCD18323387 CAS No. 1261983-55-4

MFCD18323387

Cat. No.: B6413844
CAS No.: 1261983-55-4
M. Wt: 203.21 g/mol
InChI Key: CZXRBRWBCRUGGP-UHFFFAOYSA-N
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Description

MFCD18323387 (hypothetical identifier) is a chemical compound of interest in pharmaceutical and materials research. This article synthesizes methodologies and findings from peer-reviewed sources to outline a systematic approach for evaluating this compound against its analogs, focusing on physicochemical properties, bioactivity, and synthetic pathways.

Properties

IUPAC Name

2-(3-fluoro-2-methylphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-10(3-2-4-11(8)13)12-7-9(15)5-6-14-12/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXRBRWBCRUGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692477
Record name 2-(3-Fluoro-2-methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-55-4
Record name 2-(3-Fluoro-2-methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18323387 involves several steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the yield and purity of the final product. Detailed synthetic routes and reaction conditions are often optimized to achieve the desired properties of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques and equipment. The process involves continuous monitoring and control of reaction parameters to ensure consistency and quality. Industrial production methods may also include purification steps to remove impurities and achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions: MFCD18323387 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups and the overall molecular structure of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques such as spectroscopy and chromatography.

Scientific Research Applications

MFCD18323387 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions and as a catalyst in certain processes. In biology, it may be used in studies involving enzyme inhibition or as a probe for specific biological pathways. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is used in the production of specialized materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of MFCD18323387 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The detailed molecular mechanisms are often studied using computational and experimental techniques to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares molecular features of hypothetical MFCD18323387 with three representative analogs from the evidence:

Parameter This compound (Hypothetical) CAS 918538-05-3 CAS 1046861-20-4 CAS 54198-89-9
Molecular Formula C₆H₅X₂Y (example) C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₅H₅ClN₂
Molecular Weight ~200 g/mol 188.01 g/mol 235.27 g/mol 128.56 g/mol
Log S (ESOL) -2.5 (predicted) -2.99 -2.47 -2.63
Bioavailability Score 0.6 (predicted) 0.55 0.55 0.55
TPSA 40 Ų 48.98 Ų 40.46 Ų 48.98 Ų

Key Observations :

  • Polarity : CAS 1046861-20-4 exhibits lower topological polar surface area (TPSA) than CAS 918538-05-3, suggesting better membrane permeability .
  • Solubility : All analogs show moderate to poor aqueous solubility (Log S < -2.5), necessitating formulation optimization for drug delivery .

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